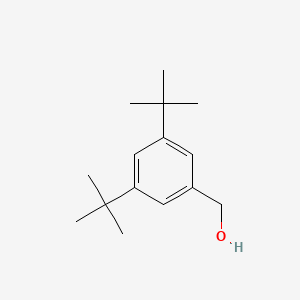

3,5-Di-tert-butylbenzyl Alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-ditert-butylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9,16H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYHRNYPVNFGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CO)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506016 | |

| Record name | (3,5-Di-tert-butylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77387-57-6 | |

| Record name | (3,5-Di-tert-butylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Di-tert-butylbenzyl Alcohol

Introduction: The Significance of Steric Hindrance in Molecular Design

3,5-Di-tert-butylbenzyl alcohol is a sterically hindered primary alcohol of significant interest in the fields of organic synthesis, materials science, and drug development. The two bulky tert-butyl groups, positioned meta to the hydroxymethyl substituent, impart unique properties to the molecule. They create a sterically demanding local environment, which can influence reaction kinetics, dictate conformational preferences of larger molecular assemblies, and enhance the thermal and oxidative stability of derivative compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable building block, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

The strategic placement of the tert-butyl groups makes this molecule a crucial intermediate for synthesizing hindered ligands for catalysis, stable radical precursors, and bulky protecting groups. Understanding the nuances of its synthesis is paramount for leveraging its unique structural attributes in advanced applications. This document will detail three robust and scientifically validated synthesis pathways, elucidating the causality behind experimental choices and providing self-validating, step-by-step protocols.

Pathway 1: Reductive Approach from 3,5-Di-tert-butylbenzaldehyde

This is arguably the most direct and efficient route, contingent on the availability of the parent aldehyde. The transformation relies on the reduction of the carbonyl group, a fundamental reaction in organic chemistry. The choice of reducing agent is critical and is dictated by the desired selectivity and scale of the reaction.

Causality and Mechanistic Insight

The reduction of an aldehyde to a primary alcohol involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[1] Two common and reliable hydride donors for this purpose are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, favored for its safety, ease of handling, and compatibility with protic solvents like methanol and ethanol.[2][3] Its selectivity ensures that other potentially reducible functional groups (if present), such as esters or carboxylic acids, remain untouched. The reaction mechanism involves the transfer of a hydride from the borohydride complex to the carbonyl carbon.[3]

-

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent, LiAlH₄ reacts violently with water and protic solvents.[4][5] It must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). While highly effective for reducing aldehydes, it is typically employed when reducing more stubborn functional groups like carboxylic acids or esters.[1] For a simple aldehyde reduction, NaBH₄ is often the more practical choice.

The following protocol utilizes Sodium Borohydride due to its high efficiency, operational simplicity, and superior safety profile for this specific transformation. A similar synthesis for the analogous 3,5-di-tert-butyl-4-hydroxybenzaldehyde reports a yield of 93%, highlighting the efficacy of this method.[6]

Experimental Protocol: Reduction of 3,5-Di-tert-butylbenzaldehyde

Step 1: Reaction Setup

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve 3,5-Di-tert-butylbenzaldehyde (1.0 eq.) in methanol or ethanol (approx. 10 mL per gram of aldehyde).

-

Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Cool the flask in an ice-water bath to 0 °C.

Step 2: Reduction

-

Slowly add Sodium Borohydride (NaBH₄, 1.2 eq.) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

Step 3: Work-up and Purification

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 1N aqueous hydrochloric acid (HCl) dropwise until the bubbling ceases and the pH is slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Data Summary: Aldehyde Reduction

| Parameter | Value | Reference |

| Starting Material | 3,5-Di-tert-butylbenzaldehyde | N/A |

| Reagent | Sodium Borohydride (NaBH₄) | [2] |

| Solvent | Methanol or Ethanol | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Typical Yield | >90% (based on analogous reactions) | [6] |

Workflow Visualization

Caption: Workflow for the reduction of 3,5-Di-tert-butylbenzaldehyde.

Pathway 2: Grignard Synthesis from 3,5-Di-tert-butylbromobenzene

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, allowing for the construction of alcohols from alkyl/aryl halides and carbonyl compounds.[7] To synthesize a primary alcohol such as the target molecule, the corresponding Grignard reagent must react with formaldehyde, the simplest aldehyde.

Causality and Mechanistic Insight

This pathway involves two key stages:

-

Formation of the Grignard Reagent: 3,5-Di-tert-butylbromobenzene reacts with magnesium metal in an anhydrous ether solvent (typically diethyl ether or THF). The magnesium undergoes an oxidative insertion into the carbon-bromine bond, creating a highly polar organomagnesium species, the Grignard reagent.[7] This process effectively inverts the polarity of the carbon atom, transforming it from an electrophilic site in the aryl bromide to a potent nucleophilic carbanion. The absolute requirement for anhydrous conditions is critical, as any trace of water will protonate and destroy the Grignard reagent.[7]

-

Reaction with Formaldehyde: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde.[8] This forms a new carbon-carbon bond and generates a magnesium alkoxide intermediate. Formaldehyde can be sourced from the depolymerization of paraformaldehyde, typically by heating in an anhydrous solvent.

-

Acidic Work-up: The reaction is quenched with a dilute aqueous acid (e.g., HCl or NH₄Cl solution), which protonates the alkoxide to yield the final primary alcohol and dissolves the magnesium salts.[9]

Experimental Protocol: Grignard Synthesis

Step 1: Preparation of Grignard Reagent

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

Dissolve 3,5-Di-tert-butylbromobenzene (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Formaldehyde

-

In a separate flame-dried flask, suspend paraformaldehyde (1.5 eq.) in anhydrous THF and heat gently to depolymerize it into gaseous formaldehyde, which is bubbled into the reaction flask, or add the Grignard solution to the paraformaldehyde suspension.

-

Alternatively, cool the prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of formaldehyde in THF (or add solid paraformaldehyde in portions) to the stirred Grignard solution.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to isolate the pure this compound.

Data Summary: Grignard Synthesis

| Parameter | Value | Reference |

| Starting Material | 3,5-Di-tert-butylbromobenzene | N/A |

| Key Reagents | Magnesium (Mg), Formaldehyde (HCHO) | [7] |

| Solvent | Anhydrous Diethyl Ether or THF | [7] |

| Conditions | Anhydrous, under N₂ atmosphere | [7] |

| Work-up | Saturated aq. NH₄Cl | [9] |

Synthesis Pathway Visualization

Caption: Grignard pathway to this compound.

Pathway 3: From 3,5-Di-tert-butyltoluene via Bromination-Hydrolysis

This two-step sequence provides a robust route from a readily available hydrocarbon starting material. It leverages a free-radical reaction to functionalize the benzylic position, followed by a classic nucleophilic substitution to install the hydroxyl group.

Causality and Mechanistic Insight

-

Benzylic Bromination: The first step is the selective bromination of the methyl group. This is achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light.[10] The reaction proceeds via a free-radical chain mechanism.[11] The initiator generates a bromine radical, which abstracts a hydrogen atom from the benzylic position of the toluene derivative. This is the most favorable position for hydrogen abstraction because the resulting benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with NBS to form the 3,5-di-tert-butylbenzyl bromide product and a succinimidyl radical, which propagates the chain.[10] Using NBS is crucial as it maintains a very low, steady-state concentration of Br₂, which prevents competitive electrophilic aromatic bromination of the ring.[10]

-

Hydrolysis: The second step is the conversion of the benzyl bromide to benzyl alcohol. This is a nucleophilic substitution reaction.[12] Given that it is a benzylic halide, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, or a mix of both, depending on the conditions. The use of a simple aqueous base (like sodium hydroxide or sodium carbonate) in a solvent like acetone or THF facilitates the displacement of the bromide ion by a hydroxide ion to yield the target alcohol.

Experimental Protocol: Bromination and Hydrolysis

Part A: Benzylic Bromination of 3,5-Di-tert-butyltoluene

-

To a solution of 3,5-Di-tert-butyltoluene (1.0 eq.) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, 1.05 eq.).[13]

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by TLC. The reaction is complete when the denser NBS has been consumed and replaced by the less dense succinimide byproduct, which floats.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield crude 3,5-di-tert-butylbenzyl bromide, which can be used directly in the next step or purified by chromatography.

Part B: Hydrolysis of 3,5-Di-tert-butylbenzyl Bromide

-

Dissolve the crude 3,5-di-tert-butylbenzyl bromide from Part A in a mixture of acetone and water (e.g., 3:1 ratio).

-

Add sodium carbonate (Na₂CO₃, 1.5 eq.) to the solution.

-

Heat the mixture to reflux and stir for several hours until TLC analysis indicates the complete consumption of the starting bromide.

-

Cool the mixture and remove the acetone using a rotary evaporator.

-

Extract the remaining aqueous solution with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude alcohol.

-

Purify by column chromatography or recrystallization as described in previous pathways.

Data Summary: Bromination-Hydrolysis Route

| Step | Reagent(s) | Solvent | Conditions | Reference |

| 1. Bromination | NBS, AIBN (cat.) | CCl₄ or MeCN | Reflux / UV light | [10][13] |

| 2. Hydrolysis | Na₂CO₃, H₂O | Acetone | Reflux | [12] |

Process Flow Visualization

Caption: Two-step synthesis from 3,5-Di-tert-butyltoluene.

Conclusion and Outlook

The synthesis of this compound can be successfully achieved through several reliable pathways. The choice of method ultimately depends on the availability of starting materials, the required scale of the synthesis, and the specific laboratory capabilities.

-

The reduction of 3,5-di-tert-butylbenzaldehyde offers the most direct and often highest-yielding route, ideal for when the aldehyde precursor is commercially accessible.

-

The Grignard synthesis provides a classic and robust alternative, building the molecule from a simpler aryl bromide and showcasing a fundamental carbon-carbon bond-forming strategy.

-

The bromination-hydrolysis sequence starting from 3,5-di-tert-butyltoluene is a practical, two-step approach that is well-suited for larger-scale preparations from an inexpensive hydrocarbon starting material.

Each pathway underscores key principles of modern organic synthesis, from chemoselective reductions to the strategic formation of organometallic reagents and the control of radical reactions. Mastery of these protocols provides researchers with a versatile toolkit for accessing not only the title compound but also a wide array of sterically hindered molecules crucial for advancing chemical and pharmaceutical research.

References

- 1. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. studylib.net [studylib.net]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN106916051B - A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol - Google Patents [patents.google.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. quora.com [quora.com]

- 9. benchchem.com [benchchem.com]

- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Explain alkaline hydrolysis of aqueous tert butyl bromade | Filo [askfilo.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (3,5-Di-tert-butylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Structure and Potential

(3,5-Di-tert-butylphenyl)methanol, a sterically hindered aromatic alcohol, serves as a valuable building block in synthetic organic chemistry. Its unique structural feature, the 3,5-di-tert-butylphenyl moiety, imparts significant lipophilicity and steric bulk, properties that are highly sought after in the design of novel organic molecules, including active pharmaceutical ingredients (APIs). The tert-butyl groups can enhance the biological activity of a compound by increasing its solubility in organic media and providing steric shielding to protect sensitive functional groups from unwanted reactions. This guide offers a comprehensive overview of its synthesis, characterization, and applications, providing a critical resource for professionals in chemical research and development.

Section 1: Chemical Identity and Physicochemical Properties

CAS Number: 77387-57-6

Molecular Formula: C₁₅H₂₄O

IUPAC Name: (3,5-di-tert-butylphenyl)methanol

This compound is a white to off-white crystalline solid under standard conditions. The two bulky tert-butyl groups positioned meta to the hydroxymethyl group create a unique steric and electronic environment, influencing its reactivity and the properties of its derivatives.

Table 1: Physicochemical Properties of (3,5-Di-tert-butylphenyl)methanol

| Property | Value | Source(s) |

| CAS Number | 77387-57-6 | [1] |

| Molecular Weight | 220.35 g/mol | [2] |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 59.0 to 63.0 °C | |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents such as THF, EtOAc, and CH₂Cl₂. | |

| InChI Key | VHYHRNYPVNFGNR-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)C1=CC(=CC(=C1)CO)C(C)(C)C | [2] |

Section 2: Synthesis Protocol: A Self-Validating System

The synthesis of (3,5-di-tert-butylphenyl)methanol is most effectively and commonly achieved through the reduction of a suitable carbonyl precursor, such as the corresponding carboxylic acid or aldehyde. The choice of reducing agent is critical and depends on the starting material. For the reduction of a carboxylic acid, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required.

Causality Behind Experimental Choices

The selection of lithium aluminum hydride (LiAlH₄) in a non-protic solvent like tetrahydrofuran (THF) is a deliberate choice rooted in fundamental reactivity principles. Carboxylic acids are relatively unreactive towards milder reducing agents. LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing the carboxylic acid functionality directly to the primary alcohol in high yield. THF is an ideal solvent as it is aprotic, preventing premature quenching of the highly reactive LiAlH₄, and it effectively solvates the lithium cation. The reaction is initially conducted at a reduced temperature (0 °C) to control the initial exothermic reaction upon addition of the carboxylic acid to the LiAlH₄ suspension. Allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.

Detailed Experimental Protocol: Reduction of 3,5-Di-tert-butylbenzoic Acid

This protocol is adapted from established procedures for the reduction of carboxylic acids.[3]

Materials:

-

3,5-Di-tert-butylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Dry round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet for inert atmosphere

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with lithium aluminum hydride (455 mg, 12 mmol) and placed under an inert atmosphere of argon or nitrogen. Anhydrous THF (30 mL) is added to suspend the LiAlH₄, and the mixture is cooled to 0 °C in an ice bath.[3]

-

Addition of Starting Material: In a separate flask, dissolve 3,5-di-tert-butylbenzoic acid (1.4 g, 6 mmol) in anhydrous THF (30 mL). This solution is then added dropwise via syringe to the stirred LiAlH₄ suspension at 0 °C.[3]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 14 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up and Quenching: The reaction is carefully quenched by the slow, dropwise addition of deionized water. The resulting mixture is then poured into a separatory funnel containing a 1:1 mixture of diethyl ether and a saturated aqueous solution of Rochelle's salt (200 mL).[3]

-

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether (3 x 50 mL). The combined organic layers are then washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[3]

-

Final Product: This procedure typically yields the desired (3,5-di-tert-butylphenyl)methanol as a white crystalline solid (1.27 g, 96% yield) with sufficient purity that further purification is often not necessary.[3]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of (3,5-di-tert-butylphenyl)methanol.

Section 3: Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized (3,5-di-tert-butylphenyl)methanol is achieved through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals that confirm the presence of all protons in the molecule. The spectrum would be expected to show a singlet for the 18 protons of the two tert-butyl groups, signals for the aromatic protons, and a signal for the benzylic methylene protons, as well as a signal for the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the quaternary carbons and the methyl carbons of the tert-butyl groups, the aromatic carbons, and the benzylic carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. Absorptions corresponding to C-H stretching of the alkyl and aromatic groups, as well as C=C stretching of the aromatic ring, will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (220.35 g/mol ), along with characteristic fragmentation patterns.[2]

Section 4: Applications in Research and Drug Development

The (3,5-di-tert-butylphenyl)methanol moiety is a key structural component in the development of various biologically active molecules and advanced materials. The steric bulk provided by the tert-butyl groups can be exploited to control molecular conformation, prevent unwanted aggregation, and enhance stability.

While direct applications of the alcohol are often as an intermediate, its derivatives have shown significant utility:

-

Precursor to Biologically Active Molecules: The corresponding bromide, 3,5-di-tert-butylbenzyl bromide, which can be synthesized from the alcohol, is a reactant in the synthesis of steroid sulfatase inhibitors and short cationic antimicrobial peptides.[4] This highlights the role of (3,5-di-tert-butylphenyl)methanol as a crucial starting material for accessing these more complex and biologically relevant compounds.

-

Building Block for Advanced Materials: The 3,5-di-tert-butylphenyl group is used in the synthesis of kinetically stabilized octadehydrobisthieno[5]annulene (ODTA) derivatives, which are of interest in materials science.[6] The steric hindrance of the di-tert-butylphenyl groups is critical for the successful isolation and characterization of these strained molecular architectures.

-

Intermediate in Organic Synthesis: The aldehyde precursor, 3,5-di-tert-butylbenzaldehyde, is used in the synthesis of porphyrins and dipyrromethanes, which are important classes of compounds in coordination chemistry and materials science.[7] The alcohol can be readily oxidized to this aldehyde, demonstrating its utility as a stable precursor.

Diagram 2: Application Pathways

Caption: Synthetic utility of (3,5-di-tert-butylphenyl)methanol.

Section 5: Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (3,5-di-tert-butylphenyl)methanol.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(3,5-Di-tert-butylphenyl)methanol is a versatile and valuable building block for organic synthesis. Its straightforward preparation, coupled with the unique steric and electronic properties conferred by the 3,5-di-tert-butylphenyl group, makes it an important intermediate in the synthesis of a range of target molecules, from potential therapeutic agents to advanced materials. This guide provides the foundational knowledge for the safe and effective use of this compound in a research and development setting.

References

- 1. 2,6-Dibromoquinone-4-chloroimide - CAS - 537-45-1 | Axios Research [axios-research.com]

- 2. (3,5-Di-tert-butylphenyl)methanol | C15H24O | CID 12660843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pure.uj.ac.za [pure.uj.ac.za]

- 5. 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 3,5-Di-tert-butylbenzyl Alcohol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Di-tert-butylbenzyl Alcohol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation and quality control of this compound (CAS No: 77387-57-6; Molecular Formula: C₁₅H₂₄O; Molecular Weight: 220.35 g/mol ). Intended for researchers and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven insights for the acquisition and interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. While full experimental spectra for this specific compound are not widely disseminated in public literature, this guide establishes a robust analytical framework based on first principles and data from closely related analogs, enabling scientists to confidently verify their own experimental findings.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to assigning spectroscopic signals. The structure of this compound is characterized by a central benzene ring substituted with two bulky tert-butyl groups at the meta positions relative to a hydroxymethyl group. This substitution pattern results in a high degree of symmetry, which significantly simplifies the expected NMR spectra.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the plane of symmetry passing through C1 and C4, the molecule will exhibit a simplified set of signals.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum is predicted to show five distinct signals. The choice of solvent, typically deuterated chloroform (CDCl₃), is critical as it dissolves the analyte without contributing interfering proton signals, save for a residual peak at δ 7.26 ppm.[1] Tetramethylsilane (TMS) is used as an internal standard (δ 0.0 ppm) for accurate chemical shift referencing.

Experimental Protocol: ¹H NMR Acquisition

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~7.25 | t, J ≈ 1.8 Hz | 1H | Aromatic H4 |

| B | ~7.15 | d, J ≈ 1.8 Hz | 2H | Aromatic H2, H6 |

| C | ~4.68 | s | 2H | Benzylic CH₂ (C7) |

| D | ~1.60 | s (broad) | 1H | Hydroxyl OH |

| E | ~1.32 | s | 18H | tert-Butyl CH₃ |

Interpretation:

-

Aromatic Protons (A & B): The proton at the C4 position (H4) is expected to appear as a triplet due to coupling with the two equivalent protons at C2 and C6. The C2 and C6 protons will, in turn, appear as a doublet, coupling only to H4. The small coupling constant (J ≈ 1.8 Hz) is characteristic of a four-bond meta-coupling.

-

Benzylic Protons (C): The two protons of the CH₂OH group are chemically equivalent and show no coupling to adjacent protons, resulting in a sharp singlet around δ 4.68 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

-

Hydroxyl Proton (D): The chemical shift of the alcohol proton is variable and concentration-dependent. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, wherein the signal disappears.

-

tert-Butyl Protons (E): The 18 protons of the two tert-butyl groups are chemically equivalent due to the molecule's symmetry and free rotation. They will produce a single, intense singlet at approximately δ 1.32 ppm, a characteristic region for tert-butyl groups.

¹³C NMR Spectroscopy

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum will display only six signals, again reflecting the molecular symmetry. The use of a proton-decoupled sequence simplifies the spectrum to single lines for each unique carbon environment, making interpretation straightforward. The existence of an experimental ¹³C NMR spectrum for this compound is noted in the PubChem database, lending high confidence to these assignments.[2]

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~151.0 | C3, C5 | Quaternary carbons attached to tert-butyl groups. |

| ~140.5 | C1 | Quaternary aromatic carbon attached to the CH₂OH group. |

| ~124.0 | C2, C6 | Aromatic CH carbons. |

| ~121.0 | C4 | Aromatic CH carbon. |

| ~65.5 | C7 | Benzylic CH₂OH carbon, shifted downfield by oxygen. |

| ~34.8 | C (CH₃)₃ | Quaternary carbons of the tert-butyl groups. |

| ~31.5 | C(C H₃)₃ | Methyl carbons of the tert-butyl groups. |

Interpretation:

-

The signals for the aromatic carbons are assigned based on established substituent effects. The carbons bearing the tert-butyl groups (C3, C5) are the most downfield among the ring carbons.

-

The benzylic carbon (C7) appears around δ 65.5 ppm, a typical value for a primary alcohol attached to an aromatic ring.

-

The two signals in the aliphatic region correspond to the quaternary and methyl carbons of the highly symmetrical tert-butyl groups. Data from the analogous 3,5-di-tert-butylphenol supports these assignments.[3]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is ideal for identifying key functional groups. For this compound, the most prominent features will be the absorptions from the hydroxyl (O-H) and C-O bonds of the alcohol, as well as the C-H bonds of the aromatic and aliphatic parts of the molecule. An Attenuated Total Reflectance (ATR) accessory is often used for solid samples as it requires minimal sample preparation.

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically co-adding 16 to 32 scans for a good signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch | Alcohol (H-bonded) |

| 3050-3020 | Weak-Medium | C-H Stretch | Aromatic |

| 2960-2870 | Strong | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600, 1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

| 880-840 | Strong | C-H Bend | Aromatic (out-of-plane) |

Interpretation:

-

O-H Stretch: A strong and characteristically broad band centered around 3350 cm⁻¹ is the definitive signal for the hydrogen-bonded hydroxyl group.[4]

-

C-H Stretches: Strong absorptions just below 3000 cm⁻¹ arise from the numerous C-H bonds in the tert-butyl and methylene groups. Weaker bands just above 3000 cm⁻¹ are due to the aromatic C-H stretches.

-

C-O Stretch: A strong band around 1050 cm⁻¹ is indicative of the C-O single bond stretch of a primary alcohol.[4]

-

Aromatic Region: Peaks at ~1600 and ~1480 cm⁻¹ confirm the presence of the benzene ring. The strong out-of-plane bending band is consistent with the 1,3,5-trisubstitution pattern.

Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation is driven by the formation of the most stable carbocations. For this molecule, cleavage at the benzylic position is a highly favored pathway. The existence of a GC-MS spectrum is confirmed in the PubChem database.[2]

Experimental Protocol: EI-MS

-

Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation and purification before entering the ion source.

-

Ionization: In the ion source, high-energy electrons (~70 eV) bombard the sample molecules, ejecting an electron to form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion, having excess energy, fragments into smaller, more stable ions.

-

Analysis: The ions are accelerated and separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment Ion | Formula | Significance |

| 220 | [M]⁺• | [C₁₅H₂₄O]⁺• | Molecular Ion |

| 205 | [M - CH₃]⁺ | [C₁₄H₂₁O]⁺ | Loss of a methyl radical from a tert-butyl group. |

| 202 | [M - H₂O]⁺• | [C₁₅H₂₂]⁺• | Loss of water. |

| 189 | [M - CH₂OH]⁺ | [C₁₄H₂₁]⁺ | Loss of the hydroxymethyl radical. |

| 163 | [M - C₄H₉]⁺ | [C₁₁H₁₅O]⁺ | Loss of a tert-butyl radical. Base Peak. |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | tert-Butyl cation. Very common and stable fragment. |

Interpretation of Fragmentation Pathway:

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

The most likely fragmentation pathway involves the loss of a tert-butyl radical to form a highly stabilized secondary benzylic cation at m/z 163. This fragment is predicted to be the base peak (the most abundant ion) due to its significant stability. Another characteristic fragment is the tert-butyl cation at m/z 57. The molecular ion at m/z 220 should be clearly visible.

Conclusion

The structural characterization of this compound can be unequivocally achieved through a combination of NMR, IR, and MS techniques. The molecule's symmetry is a key feature that simplifies its NMR spectra, leading to a small number of distinct and readily assignable signals. IR spectroscopy provides clear confirmation of the alcohol functional group, while mass spectrometry reveals a predictable fragmentation pattern dominated by the formation of stable benzylic and tert-butyl cations. This guide provides a robust, scientifically grounded framework for the acquisition, interpretation, and verification of these critical spectroscopic data sets.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3,5-Di-tert-butylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butylbenzyl alcohol, a sterically hindered aromatic alcohol, serves as a crucial building block in various fields of chemical synthesis, including the development of specialized ligands, antioxidants, and as a precursor for novel pharmaceutical scaffolds. Its molecular architecture, characterized by two bulky tert-butyl groups positioned meta to a hydroxymethyl substituent on a benzene ring, imparts unique physicochemical properties and dictates its reactivity and conformational behavior. Understanding the nuanced interplay between its structural features is paramount for its effective utilization in complex molecular design and synthesis. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating spectroscopic data, synthesis protocols, and an exploration of its conformational preferences.

Molecular Identity and Physicochemical Properties

| Identifier | Value |

| IUPAC Name | (3,5-di-tert-butylphenyl)methanol |

| CAS Number | 77387-57-6[1] |

| Molecular Formula | C₁₅H₂₄O[1] |

| Molecular Weight | 220.35 g/mol [1] |

| Appearance | White to almost white powder or crystal |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 3,5-di-tert-butylbenzaldehyde. This transformation is a standard procedure in organic synthesis, often employing mild reducing agents to ensure high yields and purity.

Experimental Protocol: Reduction of 3,5-Di-tert-butylbenzaldehyde

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

3,5-di-tert-butylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3,5-di-tert-butylbenzaldehyde (1.0 eq) in methanol.

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains low.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes in the presence of other functional groups. Its ease of handling makes it a preferred choice over more reactive hydrides like lithium aluminum hydride for this transformation.

-

Solvent: Methanol is a suitable solvent as it readily dissolves the starting aldehyde and the reducing agent. It also serves as a proton source during the workup.

-

Temperature Control: The reaction is carried out at 0 °C to control the rate of reduction and minimize potential side reactions, ensuring a cleaner product profile.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound has been elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule.

-

tert-Butyl Protons: A sharp singlet is observed around δ 1.3 ppm, integrating to 18 protons, corresponding to the two equivalent tert-butyl groups.

-

Methylene Protons: A singlet appears around δ 4.6 ppm, integrating to 2 protons, which is characteristic of the benzylic methylene group (Ar-CH₂-OH).

-

Aromatic Protons: The aromatic region displays two signals. A singlet (or a very finely split triplet) for the proton at the C4 position (para to the CH₂OH group) and a doublet for the two equivalent protons at the C2 and C6 positions (ortho to the CH₂OH group).

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent, corresponds to the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum confirms the symmetry of the molecule.

-

tert-Butyl Carbons: Two signals are expected for the tert-butyl groups: one for the quaternary carbon and another for the methyl carbons.

-

Aromatic Carbons: Due to symmetry, four signals are anticipated in the aromatic region: one for the carbon bearing the hydroxymethyl group, one for the carbons attached to the tert-butyl groups, one for the carbons ortho to the hydroxymethyl group, and one for the carbon para to the hydroxymethyl group.

-

Methylene Carbon: A signal corresponding to the benzylic carbon (Ar-CH₂-OH) is observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

-

C-H Stretch (aliphatic): Absorptions in the 2850-3000 cm⁻¹ range are attributed to the C-H stretching vibrations of the tert-butyl and methylene groups.

-

C-H Stretch (aromatic): Weaker absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H stretching vibrations.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would likely involve the loss of a methyl group from a tert-butyl substituent and cleavage of the benzylic C-C bond.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the C(aryl)-C(methylene) and C(methylene)-O bonds. The presence of the two bulky tert-butyl groups in the meta positions significantly influences the rotational energy landscape.

Rotational Isomers and Steric Hindrance

The rotation of the hydroxymethyl group relative to the phenyl ring is a key conformational feature. The large steric bulk of the tert-butyl groups restricts the free rotation of the hydroxymethyl group. Computational studies on sterically hindered benzyl alcohols suggest that the preferred conformations are those that minimize steric clash between the substituents.

It is hypothesized that the lowest energy conformation will involve the hydroxymethyl group oriented to minimize interactions with the bulky tert-butyl groups. This would likely involve the C-O bond being in a staggered conformation relative to the C-C bonds of the aromatic ring.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable synthon in several areas of research and development:

-

Ligand Synthesis: The sterically demanding framework can be incorporated into ligands for catalysis, influencing the coordination geometry and reactivity of metal centers.

-

Antioxidant Research: As a hindered phenol derivative (after modification to include a hydroxyl group ortho or para to an alkyl group), it can serve as a scaffold for the development of novel antioxidants with tailored properties.

-

Pharmaceutical Scaffolds: The lipophilic nature and defined three-dimensional shape provided by the tert-butyl groups can be exploited in the design of drug candidates to enhance binding affinity and selectivity for biological targets.

Conclusion

This compound is a molecule whose properties are dominated by the steric influence of its two meta-positioned tert-butyl groups. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and a comprehensive analysis of its spectroscopic characterization. While direct experimental or computational data on its specific conformational preferences is limited, the principles of steric hindrance in substituted benzyl systems strongly suggest a conformationally restricted structure. For professionals in drug development and scientific research, a thorough understanding of these fundamental characteristics is essential for leveraging the unique attributes of this versatile chemical building block in the design and synthesis of new functional molecules.

References

Physical properties of 3,5-Di-tert-butylbenzyl Alcohol (melting point, boiling point, solubility)

An In-depth Technical Guide to the Physical Properties of 3,5-Di-tert-butylbenzyl Alcohol

Introduction

This compound, with the CAS number 77387-57-6, is a sterically hindered aromatic alcohol.[1][2] Its molecular structure, characterized by a benzyl alcohol core flanked by two bulky tert-butyl groups at the 3 and 5 positions, imparts unique physical and chemical properties. This distinct architecture makes it a valuable intermediate in the synthesis of specialized polymers, antioxidants, and as a building block in drug discovery and development. An understanding of its fundamental physical properties—melting point, boiling point, and solubility—is paramount for its effective handling, purification, and application in research and industrial settings. This guide provides a comprehensive overview of these properties, grounded in established experimental methodologies and theoretical principles.

Core Physical Properties

A summary of the key physical properties of this compound is presented below.

| Physical Property | Value | Source(s) |

| Melting Point | 62 °C | [2] |

| 59.0 to 63.0 °C | [3] | |

| Boiling Point | 251.1 °C at 760 mmHg | [2] |

| Molecular Formula | C15H24O | [1] |

| Molecular Weight | 220.35 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [3] |

| Solubility | Inferred to have low solubility in water and higher solubility in non-polar organic solvents. | Inferred from chemical structure |

In-Depth Analysis of Physical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is in the range of 59-63°C.[2][3] This relatively low melting point is consistent with a moderately sized organic molecule with some degree of intermolecular hydrogen bonding afforded by the hydroxyl group. The bulky tert-butyl groups, however, can disrupt efficient crystal packing, preventing a higher melting point.

Boiling Point

The boiling point of this compound is reported to be 251.1°C at atmospheric pressure (760 mmHg).[2] This elevated boiling point is a direct consequence of its significant molecular weight and the presence of the polar hydroxyl group, which allows for intermolecular hydrogen bonding. These forces must be overcome for the substance to transition into the gaseous phase.

Solubility Profile

-

Polar Solvents (e.g., Water): The dominance of the large, non-polar hydrocarbon portion of the molecule suggests that its solubility in water will be very low. The hydrophobic nature of the di-tert-butylphenyl group is the primary determinant of its aqueous solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): It is expected to exhibit moderate to good solubility in these solvents. The dipole-dipole interactions between the solvent and the hydroxyl group of the alcohol, coupled with the ability of the solvent to accommodate the non-polar regions, would facilitate dissolution.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Due to the "like dissolves like" principle, this compound is anticipated to be readily soluble in non-polar aromatic and aliphatic hydrocarbon solvents. The van der Waals forces between the non-polar parts of the solute and solvent will be the primary driving force for solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the hydroxyl group should allow for good solubility in lower-chain alcohols through hydrogen bonding.

Experimental Protocols for Physical Property Determination

The following section details the standard experimental procedures for determining the melting point, boiling point, and solubility of a compound like this compound.

Determination of Melting Point

The melting point can be accurately determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. A narrow melting range (0.5-2°C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point can be determined by distillation.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Sample and Boiling Chips: The round-bottom flask is charged with a few milliliters of this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Observation: The temperature is recorded when the liquid is boiling, and a constant temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This constant temperature is the boiling point.

Assessment of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).

-

Qualitative Assessment: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.

-

Observation: The tubes are agitated and observed for dissolution at room temperature. The solubility is noted as "soluble," "partially soluble," or "insoluble."

-

Semi-Quantitative Assessment: For solvents in which the compound is soluble, further weighed portions of the solute are added incrementally until saturation is reached (i.e., solid material remains undissolved after vigorous mixing). The total mass of solute dissolved in the known volume of solvent provides a semi-quantitative measure of solubility (e.g., in mg/mL).

Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the physical characterization of a novel chemical compound.

Caption: A conceptual workflow for the physical characterization of a chemical compound.

Conclusion

The physical properties of this compound, particularly its melting point, boiling point, and solubility, are fundamental to its application in scientific research and chemical synthesis. Its distinct molecular structure, featuring both polar and non-polar moieties, dictates its behavior in various physical states and solvent systems. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable determination of these essential characteristics, ensuring the consistent and effective use of this versatile compound in the development of new materials and pharmaceuticals.

References

A Comprehensive Technical Guide to the Safe Handling of 3,5-Di-tert-butylbenzyl Alcohol

This guide provides an in-depth overview of the safety data and handling precautions for 3,5-Di-tert-butylbenzyl alcohol (CAS No. 77387-57-6), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data sheets and scientific literature on related compounds to ensure a thorough understanding of the material's properties and the rationale behind the recommended safety protocols.

Understanding the Compound: Physicochemical Properties and Hazard Profile

This compound is a solid, non-classified substance under the Globally Harmonized System (GHS), meaning it does not meet the criteria for classification as a hazardous substance for physical, health, or environmental hazards.[1] This lack of classification, however, does not imply an absence of risk. A comprehensive understanding of its properties is the foundation of safe laboratory practice.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is critical for assessing its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | [1] |

| Molecular Weight | 220.35 g/mol | [1] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 62 °C | [1] |

| Boiling Point | 251.1 °C at 760 mmHg | [1] |

| Flash Point | 109 °C | [1] |

| Density | 0.931 g/cm³ | [1] |

The relatively high flash point suggests that the compound is not highly flammable at ambient temperatures. However, it is still a combustible solid and appropriate precautions should be taken when heating the substance.

Toxicological Assessment: A Structure-Activity Relationship Perspective

log BR = 0.8395(log Kow) + 1.4322(σ) - 1.6823[2]

where BR is the biological response (50% population growth inhibition). This model suggests that the toxicity of benzyl alcohols is influenced by both their lipophilicity (log Kow) and the electronic effects of the substituents (σ).[2] Given the presence of two bulky, electron-donating tert-butyl groups on the aromatic ring, it is plausible that this compound exhibits low to moderate toxicity, acting via a polar narcosis mechanism.[2] However, in the absence of specific data, a cautious approach is warranted.

Prudent Laboratory Practices: A Step-by-Step Guide to Safe Handling

The following protocols are designed to minimize exposure and mitigate risks during the handling and use of this compound.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is paramount. The causality behind these choices is to prevent the primary routes of exposure: dermal contact, inhalation of dust, and eye contact.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been tested according to relevant standards such as EN 374.[3] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.

-

Eye Protection: Use safety goggles with side shields to protect against dust particles and potential splashes.[4]

-

Skin and Body Protection: A laboratory coat is mandatory. For operations with a higher risk of dust generation, additional protective clothing may be necessary.

-

Respiratory Protection: Handling should be performed in a well-ventilated area.[1] If dust or aerosols are likely to be generated, use a local exhaust ventilation system (fume hood) or wear a suitable respirator.[5][6]

Workflow for Safe Handling

The following diagram illustrates the key stages and associated precautions for handling this compound in a research setting.

Caption: A flowchart illustrating the key stages and safety precautions for handling this compound.

Storage and Incompatibilities

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[4][7] Keep the container tightly closed to prevent contamination.[1][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7] While tertiary alcohols are generally resistant to oxidation, benzylic alcohols can be oxidized to aldehydes and carboxylic acids.[8] Reactions with strong oxidizing agents could be exothermic and potentially hazardous.

Emergency Preparedness: Responding to Incidents

Even with meticulous planning, accidents can occur. The following procedures outline the appropriate response to common laboratory incidents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice/attention. | [1] |

| Skin Contact | Remove all contaminated clothing immediately. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice/attention. | [1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1] |

| Ingestion | Rinse mouth. If the person feels unwell, seek medical advice/attention. | [1] |

Spill and Leak Management

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

-

Evacuate and Ventilate: Keep unnecessary personnel away from the spill area. Ensure adequate ventilation.

-

Control Ignition Sources: Eliminate all potential ignition sources in the immediate vicinity.[1]

-

Containment and Cleanup:

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal.[1] Clean the spill area thoroughly.

-

Large Spills: Dike the spilled material if possible. Use a non-combustible absorbent material like sand or earth to soak up any dissolved product and place it into a container for later disposal.[1]

-

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[1]

End-of-Life Management: Waste Disposal

Proper disposal of this compound and its containers is an essential part of the laboratory workflow and environmental responsibility.

-

General Guidance: Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations.[1]

-

Disposal Method: One option for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of the material down the drain or into the environment.

-

Container Disposal: Handle uncleaned containers as you would the product itself.

Conclusion

While this compound is not classified as a hazardous substance under GHS, a responsible and informed approach to its handling is imperative. By understanding its physicochemical properties, inferring its potential toxicological profile from structure-activity relationships, and adhering to rigorous safe handling protocols, researchers can effectively mitigate risks. This guide provides a framework for the safe utilization of this compound in a laboratory setting, emphasizing the importance of a proactive safety culture.

References

- 1. greenfield.com [greenfield.com]

- 2. Structure-toxicity relationships for selected benzyl alcohols and the polar narcosis mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. echemi.com [echemi.com]

- 6. lobachemie.com [lobachemie.com]

- 7. archpdfs.lps.org [archpdfs.lps.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 3,5-Di-tert-butylbenzyl Alcohol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Di-tert-butylbenzyl alcohol (CAS No. 77387-57-6), a sterically hindered aromatic alcohol. While its hydroxylated analog, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, is a well-documented antioxidant, this guide focuses on the non-phenolic title compound. The historical context of this molecule appears to be that of a bespoke synthetic intermediate rather than a compound of major independent discovery. This guide details a robust, field-proven protocol for its synthesis via the reduction of 3,5-Di-tert-butylbenzoic acid, including mechanistic considerations and characterization data. Furthermore, it explores its potential applications as a versatile building block in medicinal chemistry and materials science.

Introduction and Historical Context

This compound, systematically named (3,5-di-tert-butylphenyl)methanol, is an organic compound characterized by a benzyl alcohol core flanked by two bulky tert-butyl groups at the meta positions. This substitution pattern imparts significant steric hindrance around the aromatic ring and the benzylic position, influencing its reactivity and physical properties.

Unlike its close relative, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (a well-known antioxidant), the history of this compound is not marked by a singular discovery event. Instead, its emergence in the scientific literature is linked to its utility as a custom-synthesized intermediate for more complex molecular architectures. Its structural rigidity and lipophilic nature make it a valuable synthon in various fields, including the development of specialized ligands, molecular probes, and as a fragment in drug discovery programs. The lack of a prominent, independent research history underscores its role as a tool for chemists to achieve specific synthetic goals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 77387-57-6 | [1] |

| Molecular Formula | C₁₅H₂₄O | [2] |

| Molecular Weight | 220.36 g/mol | [2] |

| Appearance | White to Almost white powder/crystal | [3] |

| Melting Point | 59.0 to 63.0 °C | [3] |

| IUPAC Name | (3,5-di-tert-butylphenyl)methanol | [2] |

Synthesis of this compound

The most direct and reliable synthesis of this compound is achieved through the reduction of a corresponding carbonyl compound, either 3,5-di-tert-butylbenzoic acid or 3,5-di-tert-butylbenzaldehyde. The following protocol details the reduction of the carboxylic acid using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.

Synthetic Pathway Overview

The synthesis is a two-step process starting from commercially available 3,5-di-tert-butylbenzoic acid. The carboxylic acid is reduced to the corresponding primary alcohol using a strong hydride reducing agent.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[4]

Materials:

-

3,5-Di-tert-butylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous Rochelle's salt solution (potassium sodium tartrate)

-

Brine (saturated aqueous NaCl)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen inert atmosphere setup

-

Syringes

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 100 mL round bottom flask equipped with a magnetic stir bar is charged with lithium aluminum hydride (455 mg, 12 mmol) under an argon atmosphere. Anhydrous THF (30 mL) is added, and the resulting suspension is cooled to 0 °C in an ice bath.

-

Addition of Carboxylic Acid: 3,5-Di-tert-butylbenzoic acid (1.4 g, 6 mmol) is dissolved in anhydrous THF (30 mL). This solution is added dropwise via syringe to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 14 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of deionized water. The mixture is then poured into a separatory funnel containing a 1:1 mixture of diethyl ether and saturated Rochelle's salt solution (200 mL). The mixture is shaken, and the layers are separated.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Washing and Drying: The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Isolation: The solvent is removed in vacuo to yield the product as a white crystalline solid (1.27 g, 96% yield).[4]

Expert Insights: The use of Rochelle's salt in the work-up is crucial for chelating aluminum salts, which helps to break up emulsions and facilitate a clean separation of the aqueous and organic layers. The reaction is highly exothermic, especially during the quenching step, and should be performed with caution.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (500 MHz, CDCl₃): δ 7.38 (m, 1H), 7.23 (m, 2H), and 1.34 (s, 18H).[4]

Potential Applications in Research and Drug Development

While not as extensively studied as its phenolic analog, the structural features of this compound make it a valuable building block in several areas:

-

Medicinal Chemistry: The bulky di-tert-butylphenyl motif can be incorporated into drug candidates to probe steric pockets of target proteins, enhance metabolic stability by shielding reactive sites, and increase lipophilicity to improve membrane permeability. The primary alcohol provides a convenient handle for further functionalization, allowing for its attachment to other pharmacophores.

-

Materials Science: As a precursor to dendrimers and other macromolecules, the rigid and well-defined structure of this compound can be exploited to create materials with tailored properties. Its derivatives can be used in the synthesis of specialized polymers and liquid crystals.

-

Ligand Synthesis: The benzyl alcohol can be converted to a variety of functional groups (e.g., halides, amines, ethers) to serve as a precursor for the synthesis of bulky ligands for organometallic catalysis. The steric hindrance provided by the tert-butyl groups can influence the coordination geometry and reactivity of the resulting metal complexes.

References

An In-Depth Technical Guide to the Potential Derivatives of 3,5-Di-tert-butylbenzyl Alcohol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive exploration of the potential derivatives of 3,5-Di-tert-butylbenzyl alcohol, a sterically hindered aromatic alcohol with significant utility in specialized chemical synthesis. We delve into the core principles governing its reactivity, focusing on the influence of the bulky tert-butyl groups which dictate reaction pathways and product stability. This document serves as a vital resource for researchers, scientists, and professionals in drug development and materials science, offering detailed synthetic protocols, mechanistic insights, and an overview of current and potential applications for its key derivatives, including halides, ethers, esters, and the corresponding aldehyde.

Introduction: The Unique Steric and Electronic Landscape of this compound

This compound is an aromatic primary alcohol characterized by the presence of two bulky tert-butyl groups positioned meta to the hydroxymethyl substituent. This unique substitution pattern imparts a combination of steric hindrance and electronic effects that are central to its chemical behavior and the properties of its derivatives. The tert-butyl groups, acting as large, non-polar domains, sterically shield the benzylic position, influencing the approach of reagents and favoring specific reaction pathways. Electronically, these alkyl groups are weakly electron-donating, which can influence the reactivity of the aromatic ring and the stability of benzylic intermediates.

This guide will systematically explore the transformation of the benzylic hydroxyl group into other key functional groups, providing a foundational understanding for the synthesis of novel molecules with tailored properties for applications ranging from polymer science to organic electronics.

Key Derivatives and Their Synthesis

The primary reactive center of this compound is the hydroxyl group, which can be readily converted into a variety of other functional groups. The following sections detail the synthesis of its most significant derivatives.

Halogenation: Gateway to Nucleophilic Substitution

The conversion of the alcohol to the corresponding benzyl halide is a critical first step for many subsequent derivatizations, particularly for the synthesis of ethers and other compounds via nucleophilic substitution.

2.1.1. Synthesis of 3,5-Di-tert-butylbenzyl Bromide

The bromination of this compound can be effectively achieved using phosphorus tribromide (PBr₃). This reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.

Experimental Protocol: Synthesis of 3,5-Di-tert-butylbenzyl Bromide

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) dissolved in a dry, non-polar solvent such as anhydrous benzene or diethyl ether.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add phosphorus tribromide (0.5 eq) dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it over ice water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-Di-tert-butylbenzyl bromide, which can be further purified by column chromatography or recrystallization.

Etherification: Crafting Sterically Encumbered Ethers

The synthesis of 3,5-Di-tert-butylbenzyl ethers can be accomplished through several methods, with the Williamson ether synthesis being a prominent and versatile choice, utilizing the previously synthesized benzyl bromide.

2.2.1. Williamson Ether Synthesis

This classic Sₙ2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace the bromide from 3,5-Di-tert-butylbenzyl bromide. The steric hindrance around the benzylic carbon makes this reaction most effective with primary alkyl halides.

Experimental Protocol: Synthesis of 3,5-Di-tert-butylbenzyl Methyl Ether

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) to anhydrous methanol. Stir the mixture at 0 °C until the evolution of hydrogen gas ceases, indicating the formation of sodium methoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add a solution of 3,5-Di-tert-butylbenzyl bromide (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ether by column chromatography on silica gel.

Esterification: Introducing Carboxylate Functionality

The formation of esters from this compound can be achieved through various methods, including the Fischer esterification. Due to the steric hindrance of the alcohol, more forcing conditions or specialized reagents may be necessary to achieve high yields.

2.3.1. Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction towards the ester product, an excess of the carboxylic acid or the removal of water is typically employed.[1][2]

Experimental Protocol: Synthesis of 3,5-Di-tert-butylbenzyl Acetate

-